PI3K/Akt-IN-1
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Overview
Description
PI3K/Akt-IN-1 is a potent dual inhibitor of phosphoinositide 3-kinase and protein kinase B (also known as Akt). This compound has shown significant anti-cancer activity by inhibiting the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival. The inhibition of this pathway induces apoptosis, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Akt-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and yield of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and activity of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
PI3K/Akt-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dichloromethane, methanol, and acetonitrile. Catalysts such as palladium on carbon and bases like sodium hydroxide are also frequently used. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives with altered biological activity .
Scientific Research Applications
PI3K/Akt-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the PI3K/Akt pathway and its role in various cellular processes.
Biology: Employed in cell culture studies to investigate the effects of PI3K/Akt inhibition on cell growth, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit dysregulation of the PI3K/Akt pathway.
Mechanism of Action
PI3K/Akt-IN-1 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase and protein kinase B. This inhibition disrupts the PI3K/Akt signaling pathway, which is essential for cell survival, growth, and proliferation. By blocking this pathway, this compound induces apoptosis in cancer cells, thereby reducing tumor growth and progression. The molecular targets of this compound include the catalytic subunits of PI3K and the serine/threonine kinase Akt, both of which play critical roles in the downstream signaling events that promote cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to PI3K/Akt-IN-1 in terms of their mechanism of action and therapeutic potential. These include:
PI3K inhibitors: Such as idelalisib and copanlisib, which specifically target the PI3K pathway.
Akt inhibitors: Such as ipatasertib and capivasertib, which inhibit the activity of Akt.
Dual PI3K/Akt inhibitors: Such as GSK690693 and MK-2206, which target both PI3K and Akt pathways
Uniqueness
This compound is unique in its ability to simultaneously inhibit both PI3K and Akt, providing a more comprehensive blockade of the PI3K/Akt signaling pathway. This dual inhibition enhances its anti-cancer activity and reduces the likelihood of resistance development compared to single-target inhibitors. Additionally, this compound has shown a favorable safety profile in preclinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H25N5O4S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methylsulfanyl-6-[2-[(3,4,5-trimethoxyphenyl)methyl]hydrazinyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H25N5O4S/c1-29-16-8-6-15(7-9-16)20-17(12-24)22(27-23(26-20)33-5)28-25-13-14-10-18(30-2)21(32-4)19(11-14)31-3/h6-11,25H,13H2,1-5H3,(H,26,27,28) |
InChI Key |
AEWMRSCSIPYZAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NNCC3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
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